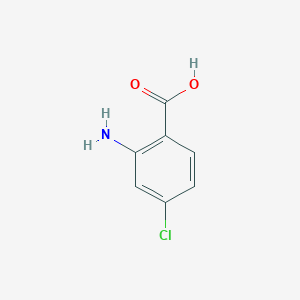

2-Amino-4-chlorobenzoic acid

説明

Significance and Research Trajectory of Substituted Benzoic Acids

Substituted benzoic acids, the family to which 2-Amino-4-chlorobenzoic acid belongs, are a cornerstone of organic chemistry research. The presence of different functional groups on the benzene (B151609) ring dramatically influences the molecule's physical and chemical properties, such as acidity. libretexts.org The position and electronic nature (electron-withdrawing or electron-donating) of these substituents alter the stability of the carboxylate anion, which in turn affects the acid's dissociation constant (pKa). libretexts.org For instance, electron-withdrawing groups generally increase the acidity of benzoic acid. nih.gov

Extensive research has been dedicated to understanding these substituent effects. libretexts.org Fluoro- and chloro-substituted benzoic acids, for example, are precursors for a wide range of products, including agrochemicals, pharmaceuticals, and dyes. mdpi.com The study of these compounds also extends to their environmental behavior and metabolic pathways in microorganisms. mdpi.com The ability of substituents to create steric effects and intramolecular interactions, particularly in ortho-substituted derivatives, adds another layer of complexity and research interest. mdpi.com Investigations into the association of substituted benzoic acids through methods like UV and IR spectroscopy have provided insights into their behavior in different solvents and the nature of their intermolecular forces. researchgate.netscispace.com

Historical Context of Anthranilic Acid Derivatives Research

Anthranilic acid (2-aminobenzoic acid) and its derivatives have a rich history in chemical and biomedical sciences. core.ac.uk Initially identified in the 1840s from the degradation of indigo (B80030) dye, anthranilic acid itself is a key precursor in the biosynthesis of the amino acid tryptophan. core.ac.ukwikipedia.org Over the past several decades, research has unveiled the broad utility of anthranilic acid derivatives. ijpsjournal.comijpsjournal.com

In the pharmaceutical realm, these compounds are foundational scaffolds for numerous drugs. ijpsjournal.comijpsjournal.com For example, they are precursors to diuretics like furosemide, antiallergic agents such as tranilast, and a class of anti-inflammatory drugs known as fenamates. ijpsjournal.comijpsjournal.com The structural motif of N-arylanthranilic acids was an early focus in the development of non-narcotic analgesics. sciepub.com Beyond medicine, anthranilic acid esters are used in the perfume industry, and other derivatives serve as corrosion inhibitors and dye precursors. core.ac.ukijpsjournal.com This diverse range of applications has fueled continuous research into the synthesis and properties of new anthranilic acid derivatives. ijpsjournal.com

Scope of Current Academic Inquiry into this compound

Current academic research on this compound highlights its role as a versatile building block in synthesizing a variety of functional molecules. chemimpex.combiosynth.com Its unique structure makes it an essential intermediate in several key areas. chemimpex.com

Table 2: Research Applications of this compound

| Research Area | Application |

|---|---|

| Pharmaceutical Synthesis | Serves as a key intermediate in synthesizing quinazolinone derivatives, which are being investigated for potential applications in Alzheimer's disease research. nbinno.comnih.gov It is also used in the synthesis of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase. nbinno.com |

| Agrochemicals | Utilized in the formulation of herbicides and pesticides. chemimpex.com |

| Dye and Pigment Industry | Employed as a reagent in the preparation of dyes and pigments. chemimpex.com |

| Coordination Chemistry | Forms metal complexes with various elements, including yttrium and some lanthanides. nbinno.comresearchgate.netmoleculardepot.com These complexes are studied for their structural and physicochemical properties. researchgate.net |

| Analytical Chemistry | Used as a reagent in analytical methods like chromatography to aid in the identification of other chemical substances. chemimpex.com |

| Biochemical Research | Applied to study enzyme activities and protein interactions, offering insights into metabolic pathways. chemimpex.com |

Detailed structural studies, such as X-ray crystallography, have been performed on this compound. These investigations reveal that in the solid state, the molecule is nearly planar, and its crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds, forming centrosymmetric dimers. nih.gov Computational studies using Density Functional Theory (DFT) have also been employed to analyze its molecular structure and spectroscopic features, comparing theoretical calculations with experimental data. icm.edu.plbibliotekanauki.pl This fundamental research provides a deeper understanding of the compound's properties, which underpins its application in more complex synthetic endeavors.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYLQSCZISREGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237473 | |

| Record name | 4-Chloroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-77-0 | |

| Record name | 2-Amino-4-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroanthranil acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55K85R12H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Chlorobenzoic Acid

Advanced Synthetic Approaches to 2-Amino-4-chlorobenzoic Acid

The preparation of this compound is accomplished through various advanced synthetic routes, each with specific precursors and reaction conditions. These methods include direct chlorination, amination of substituted benzoic acids, and the reduction of nitro compounds.

A primary method for synthesizing this compound involves the direct electrophilic chlorination of 2-aminobenzoic acid (anthranilic acid). In this reaction, the activating and ortho-, para-directing effects of the amino group guide the incoming chloro substituent predominantly to the para position (position 4).

The reaction is typically performed using a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The choice of solvent and temperature is critical to ensure regioselectivity and minimize the formation of byproducts, such as the dichlorinated derivative 2-amino-4,6-dichlorobenzoic acid.

Table 1: Reaction Parameters for Direct Chlorination of 2-Aminobenzoic Acid

| Parameter | Details | Source |

| Starting Material | 2-Aminobenzoic Acid | |

| Chlorinating Agents | Chlorine gas (Cl₂), Sulfuryl chloride (SO₂Cl₂) | |

| Catalysts | Lewis acids (e.g., FeCl₃, AlCl₃) | |

| Solvents | Anhydrous dichloromethane, Carbon tetrachloride | |

| Temperature | 60–80°C | |

| Outcome | Predominant formation of this compound |

While effective, this method can sometimes lead to the formation of polychlorinated products, and purification may be required to isolate the desired 4-chloro isomer. orgsyn.org

An alternative synthetic strategy is the amination of a dichlorinated benzoic acid, such as 2,4-dichlorobenzoic acid. wikipedia.org This transformation typically involves a nucleophilic aromatic substitution (SNAr) reaction, where an amine source replaces the chlorine atom at the 2-position. The reactivity of the chlorine atoms is influenced by the electron-withdrawing carboxylic acid group.

Advanced catalytic systems have been developed for the direct C-H amination of benzoic acid derivatives, which can offer high regioselectivity. For instance, a method catalyzed by copper(II) acetate (B1210297) and a silver carbonate cocatalyst has been shown to facilitate the direct amination of β-C(sp²)-H bonds of benzoic acid derivatives, providing a route to ortho-aminobenzoic acid derivatives. nih.gov Another modern approach involves the ortho-selective amination through the rearrangement of acyl O-hydroxylamines, a reaction that can be applied to substrates like tert-Butyl (4-chlorobenzoyl)oxy)carbamate to yield this compound. rsc.org These methods represent sophisticated alternatives to traditional nucleophilic substitution of a halogen.

A widely used and reliable method for preparing this compound is the reduction of 4-chloro-2-nitrobenzoic acid. The nitro group at the 2-position can be selectively reduced to an amino group without affecting the chloro or carboxylic acid functionalities.

This reduction can be achieved through several established procedures:

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Chemical Reduction : A variety of chemical reducing agents can be employed. A common and cost-effective method uses a metal in acidic media, such as iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl).

The synthesis of the precursor, 4-chloro-2-nitrobenzoic acid, is itself an important process, often achieved through the oxidation of 4-chloro-2-nitrotoluene. guidechem.com

Table 2: Comparison of Reduction Methods for 4-Chloro-2-nitrobenzoic Acid

| Method | Reducing Agents | Typical Conditions | Source |

| Catalytic Hydrogenation | H₂ / Pd-C | Pressurized hydrogen, solvent (e.g., ethanol) | |

| Chemical Reduction | Fe / HCl | Aqueous HCl, heating | |

| Chemical Reduction | SnCl₂ / HCl | Concentrated HCl, heating |

To enhance safety, efficiency, and scalability, modern chemical manufacturing increasingly employs continuous flow technology. The synthesis of this compound and its precursors is well-suited for this approach. nbinno.com Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for hazardous reactions like nitrations or reactions requiring extreme conditions. nih.gov

For example, a multi-step synthesis of a related pharmaceutical intermediate starting from 2-chlorobenzoic acid has been successfully demonstrated in a continuous flow setup. nih.gov This process involved sequential nitration, hydrolysis, and hydrogenation steps, with real-time analytics to monitor reaction progress and impurity profiles. nih.gov Companies report using advanced continuous flow technology to optimize the synthesis of this compound, integrating steps like chlorination and amination into a streamlined process. nbinno.com Flow chemistry can improve yields and product purity while minimizing waste and the risks associated with handling large quantities of hazardous reagents in batch reactors. nih.gov

Chemical Reactivity and Functional Group Transformations

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the aromatic amino group, the carboxylic acid group, and the chloro substituent.

The amino group in this compound is nucleophilic and readily undergoes acylation reactions with various acylating agents, such as acyl chlorides and acid anhydrides, to form amide derivatives. researchgate.net This reaction is fundamental in utilizing the compound as a building block in the synthesis of more complex molecules, including pharmaceuticals. chemimpex.comguidechem.com

A specific and important application of this reactivity is in peptide synthesis, where the amino group is protected. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group, and it can be introduced by acylating this compound. The choice of acylating agent is critical; for instance, using Fmoc-succinimidyl carbonate (Fmoc-Osu) is preferred over Fmoc-chloride as it reacts more selectively and avoids the formation of dipeptide impurities that can occur with the more reactive Fmoc-chloride.

Table 3: Fmoc-Protection (Acylation) of this compound

| Acylating Agent | Key Characteristics | Source |

| Fmoc-chloride | Highly reactive; can lead to the formation of mixed anhydride (B1165640) intermediates and subsequent di- or tripeptide impurities. | |

| Fmoc-succinimidyl carbonate (Fmoc-Osu) | Reacts selectively with the primary amine under mild conditions, eliminating the formation of mixed anhydrides and improving product purity. |

The acylation of the amino group is a key step in the synthesis of various heterocyclic compounds, such as quinazolinone derivatives, which are investigated for their biological activities. nbinno.comresearchgate.net

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various methods, most notably the Fischer-Speier esterification. libretexts.org This acid-catalyzed reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org The reactivity of the carboxylic acid is significantly enhanced by the protonation of the carbonyl oxygen by the acid catalyst, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org All steps in this process are reversible. libretexts.org

The synthesis of methyl 2-amino-4-chlorobenzoate (B8601463) is a well-documented example of this transformation. The reaction can be carried out by treating this compound with a methylating agent in the presence of a base and an organic solvent. google.compatsnap.com For instance, using dimethyl sulfate (B86663) as the methylating agent and potassium carbonate as the base in a solvent like N,N-dimethylformamide (DMF) at room temperature can produce the methyl ester in high yield. patsnap.com

Detailed research findings for the synthesis of methyl 2-amino-4-chlorobenzoate are presented below:

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Purity (HPLC) |

| 2-Amino-3-chlorobenzoic acid | Dimethyl sulfate, Potassium carbonate | DMF | Cool to 10°C, then stir at room temperature for 6h | Methyl 2-amino-3-chlorobenzoate | 91.1% | 96% |

| 2-Amino-3-chlorobenzoic acid | Dimethyl sulfate, Potassium carbonate | DMF | Cool to 10°C, stir for 0.5h, react at room temp for 6h, then pour into water | Methyl 2-amino-3-chlorobenzoate | 95.0% | 97% |

Table 1: Synthesis of Methyl 2-amino-3-chlorobenzoate via Esterification. patsnap.com

Nucleophilic Substitution Reactions at the Chlorine Center

The chlorine atom attached to the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, although this often requires specific catalytic conditions. guidechem.com A significant advancement in this area is the development of chemo- and regioselective copper-catalyzed cross-coupling reactions for the amination of chlorobenzoic acids. nih.gov

This methodology allows for the effective coupling of 2-chlorobenzoic acids with various aniline (B41778) derivatives, eliminating the need for protecting the carboxylic acid group. nih.gov The reaction demonstrates high regioselectivity, with amination occurring exclusively at the chlorine atom positioned ortho to the carboxylic acid moiety. nih.gov For example, the reaction between 2,4-dichlorobenzoic acid and 4-methoxyaniline results in substitution only at the C-2 position. nih.gov The process is robust, accommodating both electron-rich and electron-deficient aryl chlorides and anilines, including sterically hindered ones. nih.gov The choice of solvent and base has been found to be critical for optimizing the reaction yield. nih.gov

| Aryl Halide | Aniline Derivative | Catalyst System | Base | Solvent | Product | Yield |

| 2-Chlorobenzoic acid | Aniline | Cu/Cu₂O | K₃PO₄ | Diethylene glycol | N-Phenylanthranilic acid | 90% |

| 2,4-Dichlorobenzoic acid | 4-Methoxyaniline | Cu/Cu₂O | K₃PO₄ | Diethylene glycol | 2-(4-Methoxyphenylamino)-4-chlorobenzoic acid | 86% |

| 5-Bromo-2-chlorobenzoic acid | Aniline | Cu/Cu₂O | K₃PO₄ | Diethylene glycol | 5-Bromo-2-(phenylamino)benzoic acid | 85% |

| 2-Chlorobenzoic acid | 3-Chloroaniline | Cu/Cu₂O | K₃PO₄ | Diethylene glycol | 2-(3-Chlorophenylamino)benzoic acid | 99% |

Table 2: Copper-Catalyzed Nucleophilic Amination at the Chlorine Center. nih.gov

Amidation and Decarboxylation Pathways

Amidation:

The carboxylic acid function of this compound allows it to undergo amidation reactions to form corresponding amides. guidechem.com This transformation is fundamental in various synthetic applications, including peptide synthesis. sigmaaldrich.com The amino group of the molecule can be protected, for instance with an Fmoc group, to allow for selective amide bond formation at the carboxyl group. The protected 2-(Fmoc-amino)-4-chlorobenzoic acid can then be coupled with primary amines.

The amidation can also be directed at the amino group of this compound. Chemoselective acylation studies have investigated the conditions that favor the formation of C2-amides versus C8-esters in related structures like 2-amino-8-quinolinol. rsc.org For this compound, its use as a building block in the synthesis of quinazolinone derivatives is a key application involving amidation pathways. nbinno.com

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product Type |

| This compound | Primary Amine | Fmoc protection, then coupling | Carboxamide |

| 2-Amino-8-quinolinol | 4-Methoxybenzoic acid | CDI, NaH, THF | C2-Amide |

| 2-Amino-8-quinolinol | 4-Chlorobenzoic acid | EDC, HOBt, THF | C8-Ester and Diacyl derivative |

Table 3: Examples of Amidation and Related Acylation Reactions. rsc.org

Decarboxylation:

This compound can undergo decarboxylation, which involves the removal of the carboxyl group as carbon dioxide. guidechem.com Studies on the decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solutions have provided insights into the reaction mechanism. researchgate.net The rate of decarboxylation is influenced by the pH of the solution and the nature of the substituents on the benzene (B151609) ring. researchgate.net The proposed mechanism suggests that the neutral form of the amino acid, rather than the zwitterion, is the primary species involved in the reaction in acidic conditions (pH 0-2). researchgate.net The process involves the formation of a σ-complex through protonation at the C(1) position, which then undergoes ionization before decarboxylation can occur. researchgate.net

Derivatization and Complexation Studies of 2 Amino 4 Chlorobenzoic Acid

Synthesis of Schiff Base Ligands from 2-Amino-4-chlorobenzoic Acid

Schiff bases are a class of compounds typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. The amino group of this compound serves as a reactive site for the synthesis of these versatile ligands.

The synthesis of Schiff base ligands from this compound is commonly achieved by refluxing the acid with a selected aldehyde in an alcoholic medium, sometimes with a catalytic amount of acid. rasayanjournal.co.in

Vanillin (B372448): The condensation reaction between this compound and vanillin in an alcoholic medium yields a red, crystalline Schiff base ligand. jetir.orgjetir.org The reaction has been reported with a yield of 78% and a melting point of 160°C. jetir.org

3-Ethoxysalicylaldehyde (B1293910): A related Schiff base, 3-ethoxy salicylidene aminobenzoic acid (ETSAN), has been synthesized through the condensation of 3-ethoxysalicylaldehyde and 2-aminobenzoic acid. banglajol.info This reaction provides a structural analogue and demonstrates the reactivity of the aminobenzoic acid moiety with substituted salicylaldehydes.

Isatin (B1672199): A new Schiff base, referred to as ACBAI, has been synthesized from this compound and isatin. rasayanjournal.co.inresearchgate.net The process involves refluxing the reactants in ethanol (B145695) on a water bath in the presence of glacial acetic acid, resulting in an orange precipitate. rasayanjournal.co.inresearchgate.net

| Aldehyde Reactant | Resulting Schiff Base | Reaction Conditions | Product Characteristics | Reference |

|---|---|---|---|---|

| Vanillin | Schiff base of vanillin and this compound | Condensation in alcoholic medium | Red crystalline solid; 78% yield; M.P. 160°C | jetir.org |

| Isatin | 4-Chloro-2-(2-oxo-1,2-dihydro-indol-3-ylidene amino)-benzoic acid (ACBAI) | Reflux in ethanol with glacial acetic acid | Orange precipitate | rasayanjournal.co.inresearchgate.net |

| 3-Ethoxysalicylaldehyde* | 3-ethoxy salicylidene amino benzoic acid (ETSAN) | Condensation in alcoholic medium | - | banglajol.info |

*Note: This reaction was performed with 2-aminobenzoic acid, a structural analogue.

Transition Metal Complexation with this compound Derivatives

The Schiff base ligands derived from this compound possess multiple donor atoms (typically nitrogen and oxygen), making them excellent chelating agents for a wide range of metal ions.

The denticity of the Schiff base ligand—the number of donor atoms that can bind to a central metal ion—depends on the structure of the parent aldehyde used in its synthesis.

Bidentate Coordination: The Schiff base derived from vanillin and this compound behaves as a bidentate ligand. jetir.orgjetir.org Spectroscopic analysis indicates that it coordinates to metal ions through the nitrogen atom of the azomethine group (C=N) and the deprotonated oxygen of the carboxylic acid group. jetir.orgjetir.org The phenolic hydroxyl group from the vanillin portion of the molecule does not participate in the coordination. jetir.orgjetir.org

Tridentate Coordination: In contrast, the Schiff base synthesized from isatin (ACBAI) acts as a uninegative tridentate ligand. rasayanjournal.co.inresearchgate.net It coordinates to metal centers using the tertiary nitrogen, the ketonic carbonyl group, and the carboxylic group. rasayanjournal.co.inresearchgate.net Similarly, the Schiff base derived from 3-ethoxysalicylaldehyde and 2-aminobenzoic acid also acts as a neutral tridentate ligand, coordinating via the azomethine nitrogen and two different hydroxyl groups (one from the salicylaldehyde (B1680747) and one from the carboxylic acid). banglajol.inforesearchgate.net

Schiff base derivatives of this compound readily form stable complexes with divalent transition metal ions. These complexes are typically prepared by refluxing the respective metal salt with the ligand in an ethanolic solution. ijrpc.com

The coordination complexes of Co(II), Ni(II), and Cu(II) with the vanillin-derived Schiff base have been synthesized and characterized. jetir.orgjetir.org These complexes are colored, solid, stable at room temperature, and non-hygroscopic. jetir.org Analytical data suggest a metal-to-ligand stoichiometry of 1:2, and spectroscopic studies propose an octahedral geometry for these complexes. jetir.orgjetir.org Molar conductivity measurements indicate that they are non-electrolytes. jetir.orgjetir.org

Complexes of Ni(II), Co(II), Cu(II), and Zn(II) have also been prepared with the Schiff base derived from 3-ethoxysalicylaldehyde and 2-aminobenzoic acid, with studies suggesting a six-coordinated geometry. banglajol.info

| Metal Ion | Schiff Base Ligand Source | Stoichiometry (Metal:Ligand) | Proposed Geometry | Properties | Reference |

|---|---|---|---|---|---|

| Co(II) | Vanillin | 1:2 | Octahedral | Colored solid, stable, non-electrolyte, paramagnetic | jetir.orgjetir.org |

| Ni(II) | Vanillin | 1:2 | Octahedral | Colored solid, stable, non-electrolyte, paramagnetic | jetir.orgjetir.org |

| Cu(II) | Vanillin | 1:2 | Octahedral | Colored solid, stable, non-electrolyte, paramagnetic | jetir.orgjetir.org |

| Zn(II) | 3-Ethoxysalicylaldehyde* | - | Six-coordinated | Non-electrolyte | banglajol.info |

*Note: Ligand derived from 2-aminobenzoic acid.

The chelating ability of these Schiff base ligands extends to higher valency metal ions. Metal complexes of the tridentate Schiff base from isatin (ACBAI) have been prepared with Ti(IV), Zr(IV), and Cd(II) using their chloride salts in an alcoholic medium. rasayanjournal.co.inresearchgate.net Based on elemental and spectral analyses, six- and four-coordinated geometries have been assigned to these complexes. rasayanjournal.co.inresearchgate.net Other research on zirconium(IV) complexes with related amino acid-derived Schiff bases also suggests the formation of stable, octahedral structures, often with the general formula [Zr(L)₂Cl₂], where the ligand acts in a bidentate fashion. researchgate.netsemanticscholar.org

This compound can also directly coordinate with lanthanide and yttrium metals without first being derivatized into a Schiff base. Solid-state compounds of Y(III), La(III), Pr(III), Sm(III), Gd(III), Dy(III), Tm(III), and Lu(III) with this compound have been synthesized. researchgate.net These complexes share the general formula Ln(C₆H₃NH₂ClCOO)₃·H₂O. researchgate.net In these compounds, the metal ion is coordinated through both the amino group and the carboxyl group of the aminobenzoic acid ligand. researchgate.net

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound possesses both a carboxylic acid group and an amino group, making it a versatile ligand for the synthesis of metal complexes and coordination polymers. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate), while the amino group can also serve as a coordination site. This bifunctionality allows it to act as a linker, bridging metal centers to form extended one-, two-, or three-dimensional networks.

While extensive research into Metal-Organic Frameworks (MOFs) using aminobenzoic acid derivatives exists, specific studies detailing the formation of MOFs with this compound as the primary linker are not widely documented in prominent literature. However, the fundamental principles of coordination chemistry suggest its high potential. Related isomers and derivatives, such as 4-aminobenzoic acid and 3-amino-4-hydroxybenzoic acid, have been successfully used to create coordination polymers with metals like copper, zinc, and cobalt. nih.govmdpi.com

Research has confirmed the synthesis of metal complexes using this compound. For instance, complexes with various metal ions were reported as early as 1998 by Sikorska et al. nih.govresearchgate.net Furthermore, it has been identified as a substituted benzoic acid capable of forming complexes with yttrium and certain lanthanide elements. moleculardepot.com These findings underscore the compound's capacity to coordinate with a range of metals, which is the foundational step for constructing more complex coordination polymers and potentially MOFs. The presence of the chloro-substituent can also influence the resulting framework's properties, such as porosity and electronic characteristics, through steric and electronic effects.

Supramolecular Assembly Formation and Non-Covalent Interactions

The solid-state structure of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions. These forces, particularly hydrogen and halogen bonds, dictate the molecular packing and crystal architecture, leading to the formation of well-defined supramolecular assemblies.

Hydrogen Bonding Networks (e.g., O-H⋯O, N-H⋯O, N-H⋯N, N-H⋯Cl)

Hydrogen bonding is the dominant intermolecular force in the crystal structure of this compound. X-ray crystallographic studies have provided precise details of these interactions. nih.govresearchgate.net

The primary hydrogen bonding motifs observed are:

Intermolecular O-H⋯O Bonds: The carboxylic acid groups of two separate molecules interact to form a classic centrosymmetric dimer. This robust interaction involves the hydroxyl group of one molecule donating a hydrogen to the carbonyl oxygen of a neighboring molecule, resulting in a stable ring motif described by the graph set R²₂(8). nih.govresearchgate.netnih.gov

Intramolecular N-H⋯O Bonds: Within a single molecule, a hydrogen bond forms between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction creates a six-membered ring, denoted as an S(6) motif, and contributes to the planarity of the molecule. nih.govresearchgate.net

The geometric parameters for these key hydrogen bonds in the crystal structure of this compound are detailed below. nih.gov

| Donor (D)—H···Acceptor (A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Type |

| O—H···O | 0.853 | 1.787 | 2.6354 | 173.0 | Intermolecular |

| N—H···O | 0.851 | 2.102 | 2.6918 | 126.0 | Intramolecular |

While N-H⋯N and N-H⋯Cl hydrogen bonds are not observed in the crystal structure of pure this compound, they have been identified in the crystal packing of its isomer, 4-Amino-2-chlorobenzoic acid. nih.goviucr.org In this related compound, these interactions, along with O-H⋯O bonds, link the molecular dimers into a comprehensive three-dimensional network. nih.goviucr.org This suggests that N-H⋯N and N-H⋯Cl interactions are plausible in derivatives or co-crystals of this compound with suitable hydrogen bond acceptors.

Halogen Bonding and Other Short Contact Interactions

The chlorine atom on the aromatic ring of this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (due to a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophile, such as a lone pair on an oxygen or nitrogen atom. ijres.org

In the crystal structure of this compound itself, the packing is dominated by the strong hydrogen bonds, and specific halogen bonds are not reported as the primary organizing interaction. nih.govresearchgate.net However, in the broader context of chlorobenzoic acid derivatives and their co-crystals, halogen bonds have been shown to play a crucial role in directing supramolecular assembly. nih.govacs.org For instance, studies on cocrystals of other halogenated benzoic acids reveal the formation of I···O and other halogen-mediated contacts that are significant in the final crystal structure. acs.org The potential exists for the chlorine atom in this compound to engage in similar Cl···O or Cl···N interactions with other molecules, especially in cocrystals where the hydrogen bonding scheme is altered. These weaker, directional interactions can provide stability and influence the topology of the resulting supramolecular architecture.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Amino 4 Chlorobenzoic Acid and Its Derivatives

X-ray Crystallography and Solid-State Structure Elucidation

The solid-state structure of 2-Amino-4-chlorobenzoic acid has been extensively studied using X-ray crystallography, providing critical insights into its molecular geometry, crystal packing, and intermolecular forces.

Single Crystal X-ray Diffraction Data Acquisition and Refinement

Single crystals of this compound have been analyzed to determine their molecular and crystal structure. nih.goviucr.org In one such study, orange needle-like crystals were obtained through slow evaporation from an ethanol (B145695) solution at room temperature. nih.gov

Data collection is typically performed on a CCD diffractometer, such as a Bruker APEXII DUO, using Mo Kα radiation (λ = 0.71073 Å). nih.govmdpi.com The crystal is often cooled to a low temperature, for example 100 K, using an open-flow nitrogen cryostat to minimize thermal vibrations and obtain higher quality data. nih.gov The structure is solved using direct methods and refined on F² by a full-matrix least-squares method. nih.gov In these refinements, the hydrogen atoms attached to oxygen and nitrogen are typically located from a difference Fourier map and refined freely, while other hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. nih.goviucr.org

nih.govcontent_copy| Parameter | Value |

|---|---|

| Chemical formula | C₇H₆ClNO₂ |

| Mᵣ | 171.58 |

| Crystal system, space group | Monoclinic, P2₁/c |

| Temperature (K) | 100 |

| a, b, c (Å) | 15.4667 (10), 3.7648 (2), 23.7598 (15) |

| β (°) | 93.015 (3) |

| V (ų) | 1381.59 (14) |

| Z | 8 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.49 |

| Crystal size (mm) | 0.53 × 0.17 × 0.05 |

| Data collection diffractometer | Bruker APEXII DUO CCD |

| Reflections collected / independent | 20790 / 3645 |

| Rᵢₙₜ | 0.045 |

| R[F² > 2σ(F²)], wR(F²), S | 0.030, 0.089, 1.15 |

Study of Hydrogen Bond Geometry and Ring Motifs (e.g., S(6) motif)

Hydrogen bonding plays a crucial role in defining the structure of this compound. A significant feature is an intramolecular N—H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid group. nih.govnih.gov This intramolecular interaction results in the formation of a six-membered ring, which is described by the graph-set notation S(6). nih.goviucr.orgnih.gov

In addition to the intramolecular bond, intermolecular hydrogen bonds are vital for the crystal packing. As mentioned, pairs of O—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers. nih.gov This specific dimer formation is characterized by an R²₂(8) graph-set motif. nih.govepa.gov

iucr.orgcontent_copy| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O2—H1O2···O1ⁱ | 0.853 (16) | 1.787 (16) | 2.6354 (8) | 173.0 (16) |

| N1—H1N1···O1 | 0.851 (15) | 2.102 (14) | 2.6918 (9) | 126.0 (13) |

Investigation of Racemic Twin Crystal Structures

The crystallographic literature available for this compound does not indicate studies focused on racemic twin crystal structures. nih.goviucr.orgnih.gov However, it is noteworthy that for the related isomer, 4-Amino-2-chlorobenzoic acid, the crystal studied was identified as a racemic twin. nih.govepa.goviucr.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and vibrational modes of this compound. icm.edu.pl Experimental spectra are often compared with theoretical data calculated using methods like Density Functional Theory (DFT) to achieve detailed assignments. icm.edu.plbibliotekanauki.pl

In a comparative study, the FT-IR spectrum was recorded using KBr pellets in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum was obtained in the 3500–12 cm⁻¹ range. icm.edu.pl The assignments for key vibrations, such as those for the C-Cl group, have been compared with similar chlorinated benzoic acid derivatives. icm.edu.pl The C–Cl stretching vibrations are generally assigned to the 1129–480 cm⁻¹ region. icm.edu.pl The hydroxyl (O-H) stretching vibration was observed experimentally in the IR spectrum at 3501 and 3425 cm⁻¹. icm.edu.pl The symmetric and asymmetric stretches of the amino (–NH₂) group were also identified and compared with scaled computational results. icm.edu.pl

icm.edu.plcontent_copy| Vibrational Mode | Experimental IR | Theoretical (Scaled) |

|---|---|---|

| OH Stretch | 3501, 3425 | 3626 |

| NH₂ Asymmetric Stretch | - | 3695 |

| NH₂ Symmetric Stretch | - | 3529 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum, typically recorded using KBr pellets in the 4000–400 cm⁻¹ range, reveals characteristic absorption bands. icm.edu.pl

Key vibrational bands for this compound include those associated with the carboxylic acid and amino groups. The C=O stretching vibration of the carboxylic acid group appears as a strong band, experimentally observed at 1666 cm⁻¹. icm.edu.pl The O-H stretching of the hydroxyl group in the carboxylic acid is experimentally found at 3501 cm⁻¹. icm.edu.pl

The amino group (–NH₂) exhibits both symmetric and asymmetric stretching vibrations. Theoretical calculations using Density Functional Theory (DFT) with the B3LYP/6–311++G(d,p) basis set, which are often scaled to better match experimental values, provide further insight into these vibrational modes. icm.edu.pl For instance, scaled –NH₂ symmetric and asymmetric stretches are predicted in the range of 3529–3695 cm⁻¹. icm.edu.pl The C–Cl stretching vibration is generally assigned to the 800–550 cm⁻¹ region. icm.edu.pl

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Experimental Wavenumber (cm⁻¹) |

| Carboxylic Acid | C=O Stretch | 1666 icm.edu.pl |

| Carboxylic Acid | O-H Stretch | 3501 icm.edu.pl |

| Amino Group | N-H Stretch | Not explicitly stated in search results |

| Aromatic Ring | C-H Stretch | ~3000-3100 mdpi.com |

| Aromatic Ring | C=C Stretch | ~1450-1600 mdpi.com |

| C-Cl Bond | C-Cl Stretch | ~550-800 icm.edu.pl |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is typically recorded in the 3500–12 cm⁻¹ range. icm.edu.pl While detailed peak assignments for this compound were not extensively available in the provided search results, studies on similar molecules like 2,3,4-chlorobenzoic acids have utilized Raman spectroscopy to investigate the effect of the chloride position on the aromatic ring. dergipark.org.tr For related compounds, Raman spectra have been recorded to provide comparative spectroscopic characteristics. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound, typically conducted in a solvent like DMSO-d₆ with TMS as an internal standard, provides information about the chemical environment of the protons. icm.edu.plchemicalbook.com The spectrum shows distinct signals for the aromatic protons, the amino group protons, and the carboxylic acid proton. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, the carboxylic acid proton is expected to appear as a singlet at a high chemical shift, often above 10 ppm, due to its acidic nature. mdpi.comrsc.org The aromatic protons will exhibit splitting patterns (e.g., doublets, triplets) depending on their coupling with neighboring protons.

Table 2: ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | DMSO-d₆ | Aromatic & Amino Protons | Not explicitly detailed in search results | - |

| Benzoic acid | DMSO-d₆ | Carboxylic Acid | 12.95 rsc.org | s |

| Benzoic acid | DMSO-d₆ | Aromatic | 7.97 rsc.org | d |

| Benzoic acid | DMSO-d₆ | Aromatic | 7.58 rsc.org | t |

| Benzoic acid | DMSO-d₆ | Aromatic | 7.47 rsc.org | t |

| 4-aminobenzoic acid | DMSO-d₆ | Carboxylic Acid | 11.94 rsc.org | s |

| 4-aminobenzoic acid | DMSO-d₆ | Aromatic | 7.65 rsc.org | d |

| 4-aminobenzoic acid | DMSO-d₆ | Aromatic | 6.57 rsc.org | d |

| 4-aminobenzoic acid | DMSO-d₆ | Amino | 5.84 rsc.org | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. chemicalbook.comspectrabase.com The spectrum, also typically run in DMSO-d₆, will show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the carbon atoms of the benzene (B151609) ring, and the carbons bonded to the amino and chloro substituents. icm.edu.plnih.gov The chemical shift of the carboxyl carbon is characteristically found at a lower field (higher ppm value). mdpi.com

Table 3: ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| This compound | DMSO-d₆ | Carboxyl Carbon | Not explicitly stated |

| This compound | DMSO-d₆ | Aromatic Carbons | Not explicitly stated |

| Benzoic acid | DMSO-d₆ | Carboxyl Carbon | 167.51 rsc.org |

| Benzoic acid | DMSO-d₆ | Aromatic Carbons | 128.63 - 133.72 rsc.org |

| 4-aminobenzoic acid | DMSO-d₆ | Carboxyl Carbon | 167.72 rsc.org |

| 4-aminobenzoic acid | DMSO-d₆ | Aromatic Carbons | 111.96 - 153.25 rsc.org |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. icm.edu.pl The UV-Vis spectrum of this compound, measured in a suitable solvent, reveals absorption maxima (λ_max) corresponding to π-π* and n-π* transitions. mdpi.com These transitions are influenced by the chromophores present in the molecule, namely the benzene ring, the carboxylic acid group, and the amino group. For a related compound, 2-amino-3-chlorobenzoic acid, maximum absorption peaks were observed at 361 nm, 270 nm, and 220 nm in methanol, suggesting the presence of conjugated systems. mdpi.com

Table 4: UV-Vis Absorption Maxima for a Related Compound

| Compound | Solvent | λ_max (nm) |

| 2-amino-3-chlorobenzoic acid | Methanol | 361, 270, 220 mdpi.com |

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight (171.58 g/mol ). sigmaaldrich.com High-resolution mass spectrometry can be used to confirm the molecular formula. Fragmentation patterns, observed in the mass spectrum, give insights into the structure of the molecule by showing how it breaks apart upon ionization. For the related 2-amino-5-chlorobenzoic acid, the top three mass-to-charge ratio (m/z) peaks are observed at 153, 171, and 125. nih.gov

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions induced by electromagnetic radiation between the energy levels of electron spins in the presence of a static magnetic field. It is exclusively applicable to species that possess one or more unpaired electrons, such as free radicals and transition metal complexes. For a molecule like this compound, which is not a radical in its ground state, ESR spectroscopy is primarily used to study its radical ions or its paramagnetic derivatives, such as metal complexes or spin-labeled products.

While extensive research literature detailing the ESR spectroscopy of this compound itself is not widely available, spectra for the compound have been recorded and are noted in chemical databases. chemicalbook.com The true utility of ESR in the context of this molecule is often realized in the characterization of its derivatives.

Research Findings:

Characterization of Metal Complexes: In the study of derivatives, such as the Schiff base N-(2-thienylmethylidene)-2-amino-4-chlorobenzoic acid formed from this compound, ESR spectroscopy is a crucial tool for characterizing its metal complexes. lookchem.com For complexes involving paramagnetic metal ions (e.g., Cu(II), Mn(II)), the ESR spectrum provides invaluable information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the spectrum help in proposing the structure of the complexes, which are often found to be octahedral. lookchem.com

Radical Formation and Identification: ESR can be employed to detect and identify transient radical species that may form during chemical reactions or upon irradiation. For instance, an ESR experiment can confirm a radical-mediated reaction mechanism. rsc.org The hyperfine structure of the spectrum, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), can reveal the distribution of the unpaired electron's wavefunction over the molecule, effectively mapping the spin density.

Theoretical Calculations: The interpretation of experimental ESR spectra is often supported by quantum chemical calculations, such as those using Density Functional Theory (DFT). researchgate.net These calculations can predict hyperfine coupling constants and g-tensors for proposed radical structures. Comparing these computed parameters with the experimental data allows for a more definitive structural assignment of the paramagnetic species. Such theoretical studies have been performed on analogous aminobenzoic acid derivatives to understand the effects of hydration and structure on their electronic properties. researchgate.net

The fundamental principle of ESR involves driving transitions between the magnetic spin states (mₛ = +½ and mₛ = -½) of an unpaired electron, which are degenerate in the absence of a magnetic field but split in its presence. skemman.is Analysis of the resulting spectrum can thus provide deep insight into the local environment of the unpaired electron in derivatives of this compound.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis)

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For this compound and its derivatives, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on their thermal stability, decomposition pathways, and phase transitions.

| Compound | Molecular Formula | Melting Point (°C) | Reference |

|---|---|---|---|

| This compound | C₇H₆ClNO₂ | 231–235 | |

| 4-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 210–215 | |

| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 209–213 | |

| 2-Amino-4-chloro-3-methylbenzoic acid | C₈H₈ClNO₂ | Not specified |

Detailed Research Findings:

Decomposition of the Parent Acid: Research indicates that unprotected this compound undergoes decomposition at approximately 250°C. This stability is significantly altered upon derivatization. For example, the 9-fluorenylmethyloxycarbonyl (Fmoc) protected derivative, 2-(Fmoc-amino)-4-chlorobenzoic acid, is stable up to 300°C due to the enhanced aromatic stabilization provided by the Fmoc group.

| Compound | Decomposition Temperature | Reference |

|---|---|---|

| This compound | ~250°C | |

| 2-(Fmoc-amino)-4-chlorobenzoic acid | Stable up to 300°C |

Thermal Analysis of Metal Complexes: TGA has been extensively used to study the thermal decomposition of metal complexes derived from this compound.

Lanthanide Complexes: A study on complexes with the general formula Ln(C₆H₃NH₂ClCOO)₃·H₂O (where Ln = Y, La, Pr, Sm, Gd, Dy, Tm, Lu) showed that heating first causes dehydration between 350–410 K (77–137 °C). researchgate.net This initial mass loss corresponds to the removal of water molecules that are in the outer coordination sphere. Following dehydration, the anhydrous complexes decompose upon further heating to yield the respective lanthanide oxides (Ln₂O₃). For some lanthanides like Pr, Sm, and Gd, the formation of an intermediate oxychloride (LnOCl) is observed during decomposition. researchgate.net

Transition Metal Complexes: The thermal behavior of Schiff base complexes, such as those formed from N-(2-thienylmethylidene)-2-amino-4-chlorobenzoic acid and transition metals, has also been investigated. lookchem.comajol.info For instance, the TGA of a Mn(II) complex showed a multi-step decomposition. The first step, with a peak at 60 °C, corresponded to the loss of uncoordinated water molecules. A second, broader decomposition step between 100–500 °C involved the loss of coordinated water, chlorine, and the organic ligand itself. ajol.info Such TGA/DTG curves are instrumental in confirming the composition of the synthesized complexes and calculating kinetic and thermodynamic parameters (E, ΔH, ΔS, ΔG) for the decomposition processes. ajol.info

These thermal analysis studies are crucial for determining the operational temperature limits for this compound and its derivatives and for understanding their structural composition, particularly in the context of coordination chemistry.

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Chlorobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and energetic properties of molecules. For 2-Amino-4-chlorobenzoic acid, DFT calculations, particularly using the B3LYP functional with the 6–311++G(d,p) basis set, have been instrumental in providing a detailed understanding of its characteristics. icm.edu.pl

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, these calculations have been carried out using DFT at the B3LYP/6–311++G(d,p) level of theory. The resulting optimized structure shows a high degree of agreement with experimental data obtained from X-ray crystallography. icm.edu.pl

Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, has also been conducted. Potential energy surface scans, performed by systematically rotating the torsion angles of the carboxyl group, have identified the most stable conformer of this compound. icm.edu.pl The most stable conformer was found at a torsion angle of 180° for the C5-C4-C8-O12 bond. icm.edu.pl

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6–311++G(d,p)) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.219 Å | 1.220 Å |

| Bond Length (Å) | C-O | 1.357 Å | 1.358 Å |

| Bond Length (Å) | C-Cl | 1.751 Å | 1.742 Å |

| Bond Length (Å) | C-N | 1.381 Å | 1.375 Å |

| Bond Angle (°) | O=C-O | 122.9° | 122.8° |

| Bond Angle (°) | C-C-Cl | 119.2° | 119.5° |

| Dihedral Angle (°) | C5-C4-C8-O12 | 180° | -179.8° |

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. For this compound, theoretical calculations have been used to assign the various vibrational modes. icm.edu.pl

Key predicted vibrational frequencies include:

C=O stretching: Calculated at 1644 cm⁻¹, which is in good agreement with the experimental IR band at 1666 cm⁻¹. icm.edu.pl

O-H stretching: Predicted at 3626 cm⁻¹, corresponding to the experimental IR band at 3501 cm⁻¹. icm.edu.pl

N-H stretching: Asymmetric and symmetric stretches are predicted in the range of 3529–3695 cm⁻¹. icm.edu.pl

C-Cl stretching: This vibration is typically found in the 800–550 cm⁻¹ region. icm.edu.pl

These theoretical predictions provide a detailed interpretation of the experimental vibrational spectra, allowing for a comprehensive understanding of the molecule's structural dynamics. icm.edu.pl

| Vibrational Mode | Predicted Frequency (DFT/B3LYP) | Experimental Frequency (IR) |

|---|---|---|

| C=O Stretch | 1644 | 1666 |

| O-H Stretch | 3626 | 3501 |

| N-H Asymmetric Stretch | ~3695 | - |

| N-H Symmetric Stretch | ~3529 | - |

Analysis of Electronic Properties (e.g., HOMO-LUMO Energies)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. icm.edu.plmdpi.com

For this compound, DFT calculations have determined the HOMO and LUMO energies. These calculations show that the HOMO is primarily localized on the amino group and the benzene (B151609) ring, while the LUMO is concentrated on the carboxylic acid group. icm.edu.plmdpi.com This distribution suggests that the amino group acts as an electron donor and the carboxylic acid group as an electron acceptor. The energy gap provides insights into the charge transfer interactions within the molecule. icm.edu.plscience.gov

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -3.07 |

| HOMO-LUMO Energy Gap | 3.18 |

Dipole Moment, Linear Polarizability, and Hyperpolarizability Computations

Computational methods can also predict the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics. These properties include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). icm.edu.plscirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method calculates the energies of electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum. bibliotekanauki.plwalshmedicalmedia.com

TD-DFT calculations, often performed with the B3LYP functional, can predict the absorption wavelengths (λmax) and oscillator strengths (f) of the electronic transitions. bibliotekanauki.plwalshmedicalmedia.com For this compound, these calculations help to assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions within the aromatic ring and the carbonyl group. analis.com.my

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for understanding how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor. nih.gov

While specific molecular docking studies focusing solely on this compound are not extensively detailed in the provided context, the general approach involves using software like AutoDock to simulate the binding of the molecule into the active site of a protein. nih.gov These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, derivatives of aminobenzoic acid have been studied for their interaction with protein tyrosine kinases. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. The key components are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) reflects its ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scispace.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. Conversely, a large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. scispace.com

For this compound, theoretical calculations using Density Functional Theory (DFT) with the B3LYP/6–311++G(d,p) basis set have been performed to determine these electronic properties. icm.edu.pl These calculations provide insight into the charge transfer that can occur within the molecule. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.09 |

| ELUMO | -1.71 |

| HOMO-LUMO Gap (ΔE) | 4.38 |

Calculated FMO energies for this compound. Data sourced from a study employing TD-DFT calculations, as cited in Kaya Kinaytürk & Oturak (2016). icm.edu.pl

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. scispace.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other chemical species.

The MEP map uses a color spectrum to represent different electrostatic potential values. Typically:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack (nucleophilic centers).

Blue denotes regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack (electrophilic centers).

Green represents areas with neutral or near-zero potential.

For this compound, MEP analysis reveals the specific reactive sites on the molecule. The negative potential regions are generally localized over electronegative atoms like oxygen, while the positive regions are found around hydrogen atoms. This information helps in understanding intermolecular interactions, such as hydrogen bonding. scispace.comresearchgate.net

Noncovalent Interaction (NCI) Index Analysis

Noncovalent interactions (NCIs) play a crucial role in the structure and stability of molecular systems, including protein-ligand binding and crystal packing. NCI analysis is a computational method that helps in the identification and visualization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.

This analysis is often represented by plotting the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue. The resulting 3D visualization shows isosurfaces that are color-coded to distinguish the type of interaction:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Green isosurfaces represent weak van der Waals interactions.

Red isosurfaces signify steric clashes or repulsive interactions.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Modeling

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that quantify its various physicochemical properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) modeling, which seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. sci-hub.se

For this compound, several key quantum chemical descriptors have been calculated using DFT methods (B3LYP/6–311++G(d,p) basis set). icm.edu.pl These include:

Linear Polarizability (α): Describes the molecule's ability to form an induced dipole moment in an electric field.

First Hyperpolarizability (β): Relates to the nonlinear optical (NLO) properties of the molecule.

By analyzing these descriptors, researchers can predict a molecule's behavior and its potential to interact with a biological target. SAR studies correlate these calculated properties with experimentally determined activities to guide the design of new, more potent compounds. nih.gov For example, understanding how changes in the electronic properties across a series of related molecules affect their binding affinity to a protein can lead to more effective drug candidates.

| Descriptor | Calculated Value | Unit |

| Dipole Moment (µ) | 2.5033 | Debye |

| Mean Polarizability (α) | 17.512 | x 10-24 esu |

| First Hyperpolarizability (β) | 2.0539 | x 10-30 esu |

Quantum chemical descriptors for this compound calculated at the B3LYP/6–311++G(d,p) level of theory. icm.edu.pl

Biological and Biomedical Research Applications of 2 Amino 4 Chlorobenzoic Acid and Its Derivatives

Antimicrobial Activity and Mechanism of Action Studies

2-Amino-4-chlorobenzoic acid and its derivatives have demonstrated significant antimicrobial properties, positioning them as candidates for the development of new antibiotics.

Evaluation of Antimicrobial Spectrum against Gram-Positive and Gram-Negative Bacteria

Research has consistently shown that derivatives of this compound are active against a range of bacteria. Studies on Schiff base complexes derived from the condensation of vanillin (B372448) and this compound have shown that the resulting metal complexes are antimicrobially active against both Gram-positive and Gram-negative bacteria, with the complexes showing higher activity than the parent Schiff base ligand. jetir.org

Derivatives such as those incorporating an Fmoc (fluorenylmethyloxycarbonyl) group have been shown to have significant antibacterial effects against strains like Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). Similarly, other studies have confirmed the antibacterial properties of 2-chlorobenzoic acid derivatives against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.govresearchgate.net

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Target Bacteria | Activity Noted |

|---|---|---|

| Metal Complexes of Schiff Base | Gram-positive & Gram-negative | Active |

| Fmoc-derivatives | Escherichia coli, Staphylococcus aureus | Significant antibacterial effects |

Investigation of Anti-biofilm Properties (e.g., Pseudomonas aeruginosa PAO1)

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antibiotics. This compound has been a focus of research for its ability to inhibit biofilm formation, particularly in the opportunistic pathogen Pseudomonas aeruginosa.

A study investigating the anti-biofilm activity of benzoic acid derivatives found that this compound (referred to as 2A4ClBA in the study) demonstrated a significant, concentration-dependent inhibition of biofilm formation in Pseudomonas aeruginosa PAO1. researchgate.net At a concentration of 3 mM, it inhibited biofilm formation by 67%. researchgate.net This anti-biofilm activity is thought to be related to the inhibition of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. researchgate.net

In a study on hybrid N-Acylcysteines, a derivative of 2-amino-4-chloro substitution showed a 41% inhibition of biofilm formation at a concentration of 10 mM. acs.org

Table 2: Anti-biofilm Activity of this compound against Pseudomonas aeruginosa PAO1

| Compound | Concentration | Biofilm Inhibition (%) |

|---|---|---|

| This compound (2A4ClBA) | 2 mM | Moderate |

| This compound (2A4ClBA) | 3 mM | 67% |

Efficacy against Resistant Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents. Research into benzoic acid derivatives has shown promise in this area. An isomer of the target compound, 2-amino-3-chlorobenzoic acid, which was isolated from Streptomyces coelicolor, exhibited potent antibacterial activity against MRSA. nih.govmdpi.com Another study on 4-amino-2-chlorobenzoic acid and its analogs also demonstrated effective inhibition of MRSA at low concentrations. These findings underscore the potential of the chlorosubstituted aminobenzoic acid scaffold in developing treatments for resistant bacterial infections. googleapis.com

Enzyme Inhibition in Bacterial Growth Pathways

One of the key mechanisms behind the antimicrobial and anti-biofilm activity of this compound and its derivatives is the inhibition of critical bacterial enzymes. A significant area of this research focuses on the disruption of quorum sensing (QS).

In Pseudomonas aeruginosa, analogs of the QS precursor anthranilic acid, including this compound, act as competitors for the active site of the PqsA enzyme. frontiersin.org PqsA is a coenzyme A ligase that catalyzes the first step in the synthesis of the Pseudomonas quinolone signal (PQS), a key molecule in the organism's QS system. acs.orgfrontiersin.org By inhibiting PqsA, these compounds can reduce the production of virulence factors and decrease pathogenicity. frontiersin.org

Enzyme Interaction and Metabolic Pathway Studies

Beyond its direct antimicrobial effects, this compound is a valuable tool in biochemical research for studying enzyme activity and metabolic pathways. chemimpex.com It serves as a fundamental building block for synthesizing more complex molecules designed to interact with specific biological targets. chemimpex.com

For instance, it is a key intermediate in the synthesis of non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. nbinno.com Researchers also utilize it to create quinazolinone derivatives, which are studied for their pharmacological properties, including their potential as prolyl hydroxylase inhibitors. nih.gov The study of how derivatives of this compound interact with such enzymes provides valuable insights into disease mechanisms and aids in the design of novel therapeutics.

Inhibition of Prostaglandin H2 Synthase Peroxidase Activity

Derivatives of this compound have been identified in scientific literature as inhibitors of Prostaglandin H2 (PGH2) synthase peroxidase activity. researchgate.net PGH2 synthase possesses two catalytic functions: a cyclooxygenase (COX) activity that converts arachidonic acid to Prostaglandin G2 (PGG2), and a peroxidase activity that subsequently reduces PGG2 to PGH2. nih.govreactome.org This peroxidase function is a crucial step in the biosynthesis of various prostanoids involved in inflammation. reactome.org The inhibition of this enzyme's peroxidase activity represents a target for anti-inflammatory agents. researchgate.net While the activity of this compound derivatives in this context is noted, detailed mechanistic studies and specific inhibitory constants for these particular derivatives are not extensively detailed in the readily available literature. researchgate.net

Allosteric Inhibition of Bcr-Abl Kinase

Scientific literature reports that derivatives of this compound demonstrate potential as allosteric inhibitors of the Bcr-Abl kinase. researchgate.net The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary cause of chronic myelogenous leukemia (CML). nih.govmedkoo.com Allosteric inhibitors represent a significant therapeutic strategy as they bind to a site on the kinase remote from the ATP-binding cleft, known as the myristoyl pocket. nih.govdrugbank.com This binding induces a conformational change that locks the kinase in an inactive state, providing a mechanism to overcome resistance to traditional ATP-competitive inhibitors. drugbank.com While specific compounds derived directly from this compound are cited for this activity, the primary examples of Bcr-Abl allosteric inhibitors extensively characterized, such as GNF-2 and asciminib, are structurally complex and are not direct derivatives of the this compound scaffold. medkoo.comdrugbank.com

Interactions with Enzymes Involved in Neurotransmitter Metabolism

In the reviewed scientific literature, there is limited specific information regarding the direct interactions of this compound or its derivatives with enzymes involved in neurotransmitter metabolism. While related molecules and other benzoic acid derivatives have been investigated for effects on pathways involving neurotransmitters like GABA or for activity as monoamine oxidase (MAO) inhibitors, direct evidence and detailed research findings for this compound in this area are not prominently available. unimi.it

Cancer Antagonistic Activities (e.g., Targeting PI3K/AKT Markers via miRNA Modulation)

This compound has proven to be a valuable starting material for the synthesis of heterocyclic compounds with significant anticancer properties, particularly through the inhibition of the PI3K/AKT signaling pathway. This pathway is frequently dysregulated in various cancers and plays a critical role in cell proliferation, survival, and growth.

Research has demonstrated the synthesis of novel 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivatives starting from this compound. These derivatives were evaluated for their ability to inhibit PI3K-δ, an isoform of PI3K. Several of these synthesized compounds displayed potent inhibitory activity against the PI3K-δ enzyme and exhibited cytotoxic effects against various human cancer cell lines, including colorectal carcinoma (HCT), breast adenocarcinoma (MCF-7), and liver hepatocellular carcinoma (HepG-2).

Similarly, other studies have utilized this compound to create N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides. These derivatives also showed inhibitory activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The mechanism of action for some of these compounds was linked to the significant downregulation of genes encoding for PI3K and AKT. While the modulation of miRNA has been demonstrated for the related isomer, 2-amino-3-chlorobenzoic acid, in targeting the PI3K/AKT pathway, the direct role of miRNA in the activity of this compound derivatives has not been as extensively detailed. researchgate.netnist.gov

The detailed research findings on the cytotoxic and enzyme-inhibiting activities of these derivatives are presented below.

| Compound | Starting Material | Target | Assay / Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Acetamide Derivative (5c) | This compound | Cytotoxicity | HCT | 8.00 ± 0.33 | medchemexpress.com |

| Acetamide Derivative (5d) | This compound | Cytotoxicity | HepG-2 | 17.78 ± 0.58 | medchemexpress.com |

| Acetamide Derivative (5d) | This compound | PI3K-δ Enzyme Inhibition | Enzymatic Assay | 1.24 ± 0.03 | medchemexpress.com |

| Acetamide Derivative (5c) | This compound | PI3K-δ Enzyme Inhibition | Enzymatic Assay | 8.27 ± 0.19 | medchemexpress.com |

| Quinolone Derivative (16) | This compound | Cytotoxicity | Caco-2 | 13 | |

| Quinolone Derivative (8) | This compound | Cytotoxicity | Caco-2 | 98 | |

| Quinolone Derivative (8) | This compound | Cytotoxicity | HCT-116 | 337 |

Antioxidant Activity Assays (e.g., DPPH Free Radical Scavenging)

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). This assay measures the reduction of the DPPH radical, which is observable as a color change. In the reviewed scientific literature, direct and specific studies detailing the DPPH free radical scavenging activity of this compound itself are not prominent. While research has been conducted on the antioxidant properties of related isomers, such as 3-amino-4-chlorobenzoic acid, and other derivatives of benzoic acid, specific quantitative data for the 2-amino-4-chloro isomer is limited. researchgate.net

Advanced Material Science Applications of 2 Amino 4 Chlorobenzoic Acid

Organic Electronics Development (e.g., Organic Light-Emitting Diodes)

While direct applications of 2-Amino-4-chlorobenzoic acid in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in mainstream research, its derivatives and related compounds are showing promise in the broader field of organic electronics. The structural motifs present in this compound are relevant to the design of materials for organic electronics. For instance, aminobenzoic acids are used in creating charge-transporting and light-emitting layers in electronic devices.

The development of novel organic materials is crucial for advancing OLED technology. Researchers are exploring compounds with tailored electronic properties, and derivatives of this compound could potentially be functionalized to create materials with desirable characteristics for OLEDs, such as high charge carrier mobility and efficient electroluminescence. For example, the synthesis of complex organic molecules for electronic applications often involves building blocks that can be modified to tune their optical and electronic properties. lookchem.com

Ligand Design for Porous Materials and Gas Technologies (MOFs)